molecular formula C10H10BrNO B13912129 1-(5-Bromoisoindolin-2-YL)ethanone

1-(5-Bromoisoindolin-2-YL)ethanone

Cat. No.: B13912129
M. Wt: 240.10 g/mol
InChI Key: ICWHKYOAVUEFQQ-UHFFFAOYSA-N
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Description

1-(5-Bromoisoindolin-2-YL)ethanone is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromoisoindolin-2-YL)ethanone typically involves the bromination of isoindolinone derivatives. One common method is the reaction of isoindolinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromoisoindolin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.

Major Products Formed

    Substitution Reactions: Products include substituted isoindolinones with various functional groups.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids and other oxidized forms.

Scientific Research Applications

1-(5-Bromoisoindolin-2-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromoisoindolin-2-YL)ethanone is not fully understood, but it is believed to involve interactions with various molecular targets. The bromine atom and the carbonyl group in the ethanone moiety are likely to play key roles in its reactivity and biological activity. The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.

Comparison with Similar Compounds

1-(5-Bromoisoindolin-2-YL)ethanone can be compared with other isoindolinone derivatives:

    1-(5-Fluoroisoindolin-2-YL)ethanone: Similar structure but with a fluorine atom instead of bromine. It may have different reactivity and biological properties.

    1-(5-Chloroisoindolin-2-YL)ethanone: Contains a chlorine atom instead of bromine. Chlorine is less reactive than bromine, which may affect its chemical behavior.

    1-(5-Iodoisoindolin-2-YL)ethanone: Contains an iodine atom, which is larger and more reactive than bromine. This may lead to different applications and reactivity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(5-bromo-1,3-dihydroisoindol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-7(13)12-5-8-2-3-10(11)4-9(8)6-12/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWHKYOAVUEFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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